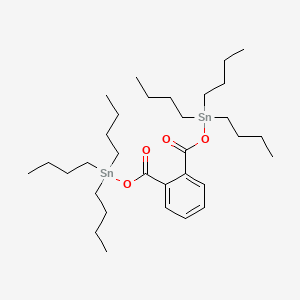

Tributyltin phthalate

Description

Industrial Synthesis Routes and Derivative Forms of Tributyltin Phthalate (B1215562)

The industrial synthesis of organotin compounds like tributyltin phthalate typically involves the reaction of a tributyltin precursor, such as tributyltin oxide or tributyltin chloride, with phthalic acid or its anhydride. One common method involves the condensation reaction where tributyltin oxide reacts with phthalic acid, resulting in the formation of bis(tributylstannyl) benzene-1,2-dicarboxylate and water. Another route is the reaction of tributyltin chloride with the sodium salt of phthalic acid. google.com The precursor, tributyltin oxide, can be produced by the hydrolysis of tributyltin chloride in a basic solution. nih.govgoogle.com

This compound is one of a class of TBT compounds. The term "tributyltin" refers to the (C₄H₉)₃Sn group, which can be paired with various anions to form different derivatives. wikipedia.org These derivatives share the common tributyltin cation, which is the primary source of their biocidal activity and toxicity. The nature of the anionic group influences the compound's physical and chemical properties, such as solubility and leaching rate from product matrices. wikipedia.org

Table 1: Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | bis(tributylstannyl) benzene-1,2-dicarboxylate nih.gov |

| CAS Number | 4782-29-0 nih.gov |

| Molecular Formula | C₃₂H₅₈O₄Sn₂ nih.gov |

| Synonyms | Bis(tributyltin)phthalate, (Phthaloylbis(oxy))bis(tributylstannane) nih.gov |

Table 2: Common Derivative Forms of Tributyltin (TBT)

| Compound Name | Molecular Formula | Primary Application |

|---|---|---|

| Tributyltin Oxide (TBTO) | C₂₄H₅₄OSn₂ wikipedia.org | Marine anti-biofouling agent, wood preservative wikipedia.orgwikipedia.org |

| Tributyltin Chloride (TBTCl) | C₁₂H₂₇ClSn | Precursor for other TBT compounds google.com |

| Tributyltin Hydride (TBTH) | C₁₂H₂₈Sn wikipedia.org | Reagent in organic synthesis wikipedia.org |

| Tributyltin Fluoride (TBTF) | C₁₂H₂₇FSn | Antifouling agent dtic.mil |

Manufacturing and Commercial Applications Leading to Environmental Release

The manufacturing processes and widespread commercial use of products containing tributyltin compounds are the primary pathways for their introduction into the environment.

For several decades, the most significant application of TBT compounds, including this compound, was as a biocide in antifouling paints for the hulls of ships, boats, and other marine structures. wikipedia.orguaf.edu These paints were highly effective at preventing the growth of marine organisms such as barnacles, algae, and mollusks, a process known as biofouling. wikipedia.orgviu.ca By maintaining a smooth hull, these paints improved vessel performance, fuel efficiency, and durability. wikipedia.org TBT-based paints were designed to slowly release the toxicant into the surrounding water, creating a protective barrier that kills the settling stages of fouling organisms. zenodo.org This intentional and continuous release was a direct mechanism for the introduction of TBT into marine and freshwater ecosystems. wikipedia.orgonepetro.org

Organotin compounds are widely used as heat and light stabilizers in the manufacturing of polyvinyl chloride (PVC) products to prevent the degradation of the polymer during processing and use. researchgate.netseepvcforum.com While mono- and di-organotin compounds (such as dibutyltin (B87310) and dioctyltin) are more commonly used for this purpose, tributyltin compounds can also be present. wikipedia.orgnih.govpublications.gc.ca These stabilizers are physically mixed with the PVC resin and are not chemically bound to the polymer matrix. researchgate.net Consequently, they can be released from the final products. Organotins can be found in a variety of PVC products, including pipes, food packaging, and building materials. habitablefuture.orgchromatographyonline.com

Diffusion and Leaching from Product Matrices into Environmental Compartments

The release of this compound and other TBT compounds into the environment occurs predominantly through diffusion and leaching from the products in which they are incorporated.

In the case of antifouling paints, the mechanism of release depends on the paint formulation. uaf.eduviu.ca

Free-association paints involve the physical mixing of the TBT compound into the paint matrix. Upon contact with water, the biocide leaches out at an uncontrolled rate. uaf.eduviu.ca

Copolymer paints have the TBT moiety chemically bonded to the polymer backbone. The biocide is released more slowly and at a constant rate through the chemical hydrolysis of the bond as the paint surface weathers in seawater. uaf.eduzenodo.org

For PVC products, the organotin stabilizers are not covalently bound to the polymer. researchgate.net This allows them to migrate, or leach, from the plastic into surrounding media over time. researchgate.net This process can be accelerated by environmental factors such as exposure to light (photodegradation) and heat. acs.orgnjit.edu Studies have shown that organotins can leach from PVC pipes into drinking water and from PVC microplastics into aquatic environments, representing a significant non-pesticidal route of environmental contamination. researchgate.netchromatographyonline.comacs.org Once released into the aquatic environment, TBT compounds tend to adsorb onto suspended materials and sediments, where they can persist for many years and be released back into the water column. wikipedia.org

Properties

CAS No. |

4782-29-0 |

|---|---|

Molecular Formula |

C32H58O4Sn2 |

Molecular Weight |

744.2 g/mol |

IUPAC Name |

bis(tributylstannyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;6*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |

InChI Key |

MCUIEDCAVHLHPG-UHFFFAOYSA-L |

SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)CCCC |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)CCCC |

Other CAS No. |

4782-29-0 |

Synonyms |

tributyl tin phthalate tributyltin phthalate |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of Tributyltin Phthalate

Detection in Aquatic Ecosystems

The aquatic environment is a primary sink for a multitude of pollutants, including the components of tributyltin phthalate (B1215562). Their presence is well-documented in various aquatic ecosystems, from bustling harbors to the open water column.

Coastal Waters, Harbors, and Estuaries

Coastal zones, harbors, and estuaries are particularly susceptible to contamination by tributyltin and phthalates due to intense anthropogenic activities such as shipping, industrial discharges, and urban runoff.

Tributyltin, historically used in antifouling paints on ship hulls, exhibits high concentrations in areas with significant maritime traffic. Studies in the Croatian Adriatic have revealed TBT concentrations in coastal waters ranging from less than 0.06 to 6.40 ng/L. frontiersin.orgdntb.gov.uaresearchgate.net In the Mediterranean coastal waters of Spain, TBT was one of the most frequently detected priority pollutants, with concentrations sometimes exceeding the annual average environmental quality standard. nih.gov Similarly, high levels of TBT have been recorded in the sediments and seawater of yacht marinas and drydocks in the Maltese coastal zone. mdpi.com In Ventura Harbor, California, tributyltin was detected in all sediment samples, with concentrations ranging from 1.03 µg/kg to 7.20 µg/kg. ca.gov

Phthalates, a group of chemicals used as plasticizers, are also ubiquitous in these environments. In the coastal waters of the Persian Gulf, total concentrations of 16 different phthalate esters were found to vary between 4.25 and 94.00 µg/g in sediments, with the highest levels near industrial areas. mdpi.com A study in the Yangtze River Estuary found that di(2-ethylhexyl) phthalate (DEHP), di-isobutyl phthalate (DiBP), and di-n-butyl phthalate (DnBP) were the most abundant phthalates in coastal sediments. nerc.ac.uk In the Selenga River, a major tributary to Lake Baikal, the total average concentration of six priority phthalates in surface water ranged from 0.45 to 25.19 µg/L between 2021 and 2023. mdpi.com

The co-occurrence of both TBT and phthalates is a common finding. A study along the Comunidad Valenciana coast in Spain identified both tributyltin compounds and phthalates as having a frequency of occurrence above 20% in coastal waters. nih.gov

Sediments and Benthic Environments

Sediments act as a significant reservoir for hydrophobic compounds like tributyltin and phthalates, leading to their accumulation in benthic environments. This accumulation poses a long-term threat as sediments can become a secondary source of pollution.

In Grays Harbor Estuary, Washington, elevated levels of tributyltin chloride (270 ug/kg) were found in sediments near a marine railway. wa.gov A study around a large-scale shipyard in Korea found extremely high levels of TBT (36,292 ng Sn/g) in surface sediment. researchgate.net In Portland Harbor, sediment concentrations of tributyltin ion ranged from less than 1 to over 10,000 µg/kg. epa.gov Research in the Croatian Adriatic found TBT concentrations in sediments to be as high as 2546 ng(TBT)/g (dry weight). frontiersin.orgdntb.gov.ua

Phthalate concentrations in sediments are also significant. In the Thea Foss Waterway, Washington, bis(2-ethylhexyl)phthalate (BEHP) was identified as a contaminant of concern, with concentrations up to 18,000 ug/kg in surface particulate matter. wa.gov In the sediments of the Selenga River delta, the total concentrations of six phthalates ranged from 13.7 to 225 µg/kg. mdpi.com A study of Maltese shoreline sand found concentrations of DBP and DEHP ranging from 0.0095 to 0.07034 µg/g and

The following table provides a summary of tributyltin and phthalate concentrations found in sediments from various locations.

| Location | Contaminant | Concentration Range | Reference |

|---|---|---|---|

| Grays Harbor Estuary, WA | Tributyltin chloride | 270 µg/kg | wa.gov |

| Korean Shipyard | Tributyltin (as Sn) | up to 36,292 ng/g | researchgate.net |

| Portland Harbor, OR | Tributyltin ion | <1 - >10,000 µg/kg | epa.gov |

| Croatian Adriatic | Tributyltin | <1 - 2546 ng/g (d.w.) | frontiersin.orgdntb.gov.ua |

| Thea Foss Waterway, WA | Bis(2-ethylhexyl)phthalate (BEHP) | up to 18,000 µg/kg | wa.gov |

| Selenga River Delta | Total Phthalates | 13.7 - 225 µg/kg | mdpi.com |

| Maltese Shoreline | Di-n-butyl phthalate (DBP) | 0.0095 - 0.07034 µg/g | researchgate.net |

| Maltese Shoreline | Di(2-ethylhexyl) phthalate (DEHP) | <LOQ - 0.0977 µg/g | researchgate.net |

Water Column Concentrations

The concentration of tributyltin and phthalates in the water column is a direct indicator of recent pollution inputs. These levels can fluctuate based on factors such as rainfall, tides, and proximity to pollution sources.

In the Croatian Adriatic, TBT concentrations in the water column ranged from less than 0.06 to 6.40 ng(TBT)/L. frontiersin.orgdntb.gov.ua A study in the upper Yangtze River Estuary reported that out of nine organotin compounds, tributyltin was detected in more than 50% of water samples. mdpi.com

Phthalate concentrations in the water column also show wide variability. In the Selenga River, the average total concentration of six phthalates ranged from 0.45 to 25.19 µg/L over a three-year period. mdpi.com A review of various studies reported phthalate concentrations in river water in Nigeria as high as 2,705 µg/L, while levels in waterworks from China were much lower, between 0.02 and 0.77 µg/L. frontiersin.org In the coastal waters of the Southern Mediterranean, concentrations of DEHP, DnBP, and DiBP were reported at 71.7 µg/L, 17.2 µg/L, and 75.4 µg/L, respectively. nerc.ac.uk

Presence in Terrestrial and Atmospheric Compartments

While aquatic environments are a primary focus, the components of tributyltin phthalate are also detected in terrestrial and atmospheric systems, highlighting their pervasive nature.

Soil and Landfill Leachates

Soils and landfill leachates are significant reservoirs and sources of phthalates. Landfills, as repositories of plastic waste, are major sources of phthalate leaching into the surrounding environment.

A study of a coastal landfill in Iran found that the leachate contained 114-303 μg/L of phthalates. nih.gov In central Poland, leachate from five municipal landfills showed the presence of several phthalates, with di(2-ethylhexyl) phthalate (DEHP) being the most predominant, with concentrations up to 73.9 μg/L. plos.org Another study in Poland found DEHP concentrations in landfill leachates to range from

In the soils surrounding a landfill, the highest concentration of phthalates was related to bis(2-ethylhexyl) phthalate, reaching 3257 ng/g in the wet season. nih.gov The application of sewage sludge to agricultural land is another pathway for phthalate contamination of soils. nerc.ac.uk

The following table summarizes phthalate concentrations in landfill leachates from different studies.

| Location | Phthalate(s) | Concentration Range in Leachate | Reference |

|---|---|---|---|

| Coastal Landfill, Iran | Total Phthalates | 114 - 303 µg/L | nih.gov |

| Central Poland | Di(2-ethylhexyl) phthalate (DEHP) | up to 73.9 µg/L | plos.org |

| Poland | Di(2-ethylhexyl) phthalate (DEHP) | <LOQ - 394.4 µg/L | peerj.comnih.gov |

Atmospheric Particulate Matter and Air

Both tributyltin and phthalates can be found in the atmosphere, often attached to particulate matter. This atmospheric transport contributes to their widespread distribution, even to remote areas.

A study in the UK confirmed the widespread presence of organotin compounds and phthalate esters in household dust. greenpeace.to These compounds can exist in the air as volatile or semi-volatile compounds in the gas phase or attached to particulate matter. nih.gov

Phthalates are ubiquitous in the indoor and outdoor atmosphere. The more volatile phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) are more prevalent in the air, while less volatile phthalates such as di(2-ethylhexyl)phthalate (DEHP) are more common in house dust. nih.gov Atmospheric concentrations of phthalates can be influenced by factors like temperature. nih.gov

Chemicals such as tributyltin and phthalates can bind to hormone receptors and are found in atmospheric particles. nottinghamshire.gov.uk

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Tributyltin (TBT) compounds, a category that includes this compound, are recognized for their potential to bioaccumulate in aquatic organisms. This accumulation is largely due to their lipid solubility, which allows them to be stored in the fatty tissues of organisms. nih.gov The process of bioaccumulation involves the uptake of a substance by an organism from its surrounding environment, including water, sediment, and food sources, at a rate faster than the organism can eliminate it. researchgate.net For hydrophobic substances like TBT, accumulation through the food web is a significant exposure pathway for many aquatic species. wiley.com

The uptake and accumulation of tributyltin compounds have been documented in various aquatic species, with molluscs and fish being key indicators of environmental contamination. These organisms can absorb TBT directly from the water and through the consumption of contaminated food. cabidigitallibrary.org

Molluscs: Molluscs, particularly bivalves like oysters and clams, are often used as sentinel species for TBT pollution due to their filter-feeding nature and sedentary lifestyle, which leads to the accumulation of contaminants from the surrounding water and sediment. For instance, high concentrations of TBT have been found in oysters. In one study, TBT concentrations in oysters ranged from 320 to 1510 ng/g dry weight, depending on the sampling location. nih.gov Another study on commercial and wild oysters reported TBT levels ranging from 17.6 to 68.1 and 2.46 to 79.1 ng Sn/g dry weight, respectively. nih.gov Even at very low environmental concentrations, TBT can have significant effects; for example, a concentration of 20 ng/L of TBT was found to affect the larval growth of the commercial oyster Crassostrea gigas. nih.gov

Fish: Fish are also known to accumulate TBT from their diet and the surrounding water. royalsocietypublishing.org The concentration of TBT in fish tissue can vary widely depending on the species, its trophic position, and the level of contamination in its habitat. Laboratory studies have demonstrated the bioconcentration of TBT in fish. For example, exposure of the pufferfish Takifugu obscurus to TBT concentrations in water ranging from 1.962 to 9.81 µg/L for 96 hours led to measurable uptake. nih.gov Chronic exposure of Gobiocypris rarus fish to environmentally relevant concentrations of TBT (1, 10, and 100 ng/L) for 60 days also resulted in accumulation. nih.gov Phthalates, in general, have been detected in wild fish, with concentrations of some phthalate compounds measured up to 141 µg/kg (wet weight). royalsocietypublishing.org

The following table summarizes representative data on TBT accumulation in aquatic biota from various studies.

Table 1: Concentration of Tributyltin (TBT) in Aquatic Biota

| Species | Location | Tissue | Concentration |

|---|---|---|---|

| Oysters (Crassostrea sp.) | Taiwan | Whole Body | 320 - 1510 ng/g dry wt. nih.gov |

| Commercial Oysters | Shanghai, China | Whole Body | 17.6 - 68.1 ng Sn/g dry wt. nih.gov |

| Wild Oysters | Shanghai, China | Whole Body | 2.46 - 79.1 ng Sn/g dry wt. nih.gov |

| Fish (Takifugu obscurus) | Laboratory Study | Gills and Liver | Exposed to 1.962 - 9.81 µg/L in water nih.gov |

| Fish (Gobiocypris rarus) | Laboratory Study | Muscle Tissue | Exposed to 1 - 100 ng/L in water nih.gov |

Biomagnification is the process where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. sfu.ca A substance is considered to biomagnify if its concentration increases between two or more trophic levels. researchgate.net This process is a significant concern for persistent and lipophilic (fat-soluble) compounds like tributyltin. nih.gov

The transfer of a contaminant from prey to predator is quantified by the Trophic Transfer Coefficient (TTC) or Trophic Magnification Factor (TMF). researchgate.netuc.cl A TMF value greater than 1 indicates that the contaminant is biomagnifying in the food web. uc.cl

For organotin compounds like TBT, evidence of biomagnification has been observed in marine food chains. nih.gov Residues of TBT have been found in top predators such as seabirds and marine mammals, indicating that it moves up the food web. nih.gov The lipid solubility of TBT facilitates its retention and transfer from one trophic level to the next. nih.gov

In contrast, many phthalate esters tend to undergo trophic dilution, where concentrations decrease with increasing trophic level. uc.cl This is often attributed to the ability of higher-trophic-level organisms to metabolize these compounds. sfu.cauc.cl However, the specific biomagnification potential can vary depending on the exact chemical structure. For instance, studies on various phthalates have shown that while some, like DEHP, exhibit trophic dilution, others show no significant relationship with trophic position, which is consistent with simple partitioning between water and the organism's lipids. sfu.ca

The potential for a chemical to biomagnify is often related to its octanol-water partition coefficient (Kow), with uptake efficiency generally increasing for compounds with a log Kow between 3 and 6. epa.gov However, this relationship assumes the compound is not readily metabolized by the organism. epa.gov While comprehensive food web studies specifically tracking this compound are limited, the known behavior of TBT suggests a potential for biomagnification. nih.gov

Environmental Fate and Transformation Dynamics of Tributyltin Phthalate

Persistence and Environmental Half-lives in Diverse Media

Tributyltin (TBT) is classified as a persistent organic pollutant due to its tendency to remain in the environment for extended periods. scirp.org Its persistence varies significantly depending on the environmental medium. In marine water, the half-life of TBT is estimated to be between one and two weeks. wikipedia.org However, its persistence increases dramatically once it partitions to solids. TBT compounds exhibit significant lipid solubility and a high affinity for organic matter, causing them to be preferentially absorbed by soils and sediments. wikipedia.orgnih.gov

In sediments, the half-life of TBT can extend from several years to decades. frontiersin.org Some estimates suggest a half-life of about two years in surface sediments, but this can increase to approximately 87 years in deeper, anoxic (oxygen-free) sediments. wikipedia.orgpanda.org In soil, reported half-life values for TBT range from 15 weeks to several years. researchgate.net This high persistence in solid matrices means that sediments and soils act as long-term reservoirs, capable of releasing TBT back into the water column for up to 30 years. wikipedia.orgfrontiersin.org

| Environmental Medium | Estimated Half-life | Reference |

|---|---|---|

| Marine Water | 1–2 weeks | wikipedia.org |

| Soil | 15 weeks to several years | researchgate.net |

| Surface Sediment | ~2 years | wikipedia.org |

| Deep/Anoxic Sediment | Several years to decades (e.g., 87 +/- 17 years) | frontiersin.orgpanda.org |

Several environmental factors influence the degradation rate and persistence of TBT. researchgate.net The presence of organic matter is a critical factor; TBT's tendency to adsorb to organic particles in soil and sediment reduces its bioavailability and protects it from degradation, thereby increasing its longevity. nih.govpublish.csiro.au

Other key physicochemical parameters include temperature, pH, salinity, and the availability of light. frontiersin.orgresearchgate.net Increased temperature and exposure to UV radiation can accelerate the breakdown of TBT. researchgate.netresearchgate.net Water pH affects the speciation, solubility, and partitioning of organotin compounds between solid and soluble phases. frontiersin.orgpjoes.com For instance, studies have shown that at a pH above 7, the degradation of TBT in soil can be significantly reduced. researchgate.net The nature and density of microbial communities are also paramount, as biotic processes are a primary route for TBT degradation. researchgate.net

| Parameter | Influence on Persistence | Reference |

|---|---|---|

| Organic Matter | Increases persistence by reducing bioavailability. | nih.govpublish.csiro.au |

| Temperature | Higher temperatures generally decrease persistence by accelerating degradation. | researchgate.netnih.gov |

| pH | Affects speciation and degradation rates; persistence can increase at pH > 7. | researchgate.netpjoes.com |

| Sunlight (UV Radiation) | Decreases persistence through photodegradation. | researchgate.netresearchgate.net |

| Microbial Activity | Decreases persistence through biodegradation. | researchgate.net |

| Salinity | Influences solubility and partitioning, affecting overall persistence. | frontiersin.orgresearchgate.net |

Biotic Degradation Pathways: Biotransformation and Biodegradation

Biotic processes, driven by microorganisms, are the most significant mechanism for the degradation of TBT in most environmental settings. scirp.org A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading TBT compounds. nih.govinchem.org

The primary pathway for biotic degradation is the same sequential debutylation seen in photodegradation, where butyl groups are progressively removed from the tin atom. nih.govresearchgate.net This biotransformation process reduces the toxicity of the compound, as TBT is generally more toxic than its degradation products, DBT and MBT. nih.govresearchgate.net

Tributyltin (TBT) → Dibutyltin (B87310) (DBT) → Monobutyltin (B1198712) (MBT) → Inorganic Tin researchgate.net

Numerous bacterial strains have been identified that can degrade TBT, with some, like Pseudomonas sp., showing a high level of resistance and degradation capability. scirp.org Some bacteria may even be able to utilize TBT as a source of carbon. researchgate.net Fungi, including various species of wood-degrading fungi, also contribute to the breakdown of TBT. inchem.org

Microbial Degradation by Bacterial Consortia

The biodegradation of the complex molecule tributyltin phthalate (B1215562) is effectively carried out by microbial consortia, where different bacterial species work synergistically to break down the compound. The complete mineralization often requires the combined metabolic capabilities of diverse microbes, as a single species may only be able to partially degrade the molecule. wiley.com For instance, the degradation of similar complex compounds, like di-n-octyl phthalate, has been shown to be a cooperative effort between different bacterial strains. In one such co-culture, Gordonia sp. converts the initial ester into phthalic acid (PA), which is then degraded by Arthrobacter sp., a strain that cannot metabolize the original ester on its own. wiley.com This highlights the necessity of a consortium for breaking down complex esters.

Bacterial consortia enriched from environments like activated sludge have demonstrated high efficiency in degrading related phthalate esters. A stable consortium, HD-1, dominated by Gordonia sp., Burkholderia sp., and Achromobacter sp., was able to mineralize approximately 90% of 1200 mg/L di-n-butyl phthalate (DBP) within 48 hours. nih.gov Similarly, a consortium of Salmonella enterica, Enterobacter, Citrobacter, and Pseudomonas has shown the ability to completely degrade other complex pollutants. mdpi.com The advantage of using a consortium lies in its enhanced environmental adaptability and biodegradation efficiency, as one strain can utilize the metabolic intermediates produced by another. nih.govmdpi.com

In the context of tributyltin phthalate, the consortium's role would be twofold. First, one group of bacteria would likely initiate the degradation by hydrolyzing the ester bond, separating the tributyltin (TBT) moiety from the phthalate component. Bacteria like Moraxella osloensis have shown a significant capability to degrade TBT. nih.gov Second, other members of the consortium would then metabolize the resulting intermediates. For example, bacteria like Pseudomonas and Arthrobacter are well-known for their ability to degrade phthalic acid. wiley.comnih.gov The synergistic action within the consortium ensures the complete breakdown of the initial pollutant into less harmful substances. mdpi.com

Fungal Mycoremediation and Enzymatic Hydrolysis

Mycoremediation, the use of fungi to decontaminate environments, is a promising strategy for addressing pollution by compounds like this compound. Fungi, particularly white-rot fungi, possess robust hyphal networks and secrete powerful, non-specific extracellular enzymes that can break down a wide array of persistent pollutants. nih.govmdpi.com Species such as Pleurotus ostreatus (oyster mushroom), Trametes versicolor, and Irpex lacteus have demonstrated significant capabilities in degrading various phthalate esters. jmb.or.kr

The degradation process is largely attributed to enzymatic hydrolysis. Fungi produce extracellular enzymes like lipases and esterases that catalyze the initial cleavage of the ester bonds in the phthalate ester component. core.ac.uk The degradation of butylbenzyl phthalate (BBP) by P. ostreatus was found to be primarily due to mycelium-associated enzymes rather than freely secreted extracellular enzymes. jmb.or.kr In laboratory settings, washed and homogenized mycelium of P. ostreatus was able to completely remove 100 mg/L of BBP within two days, indicating the efficiency of these fungal enzymes. jmb.or.kr

For the organotin part of the molecule, fungi also play a role in detoxification. Fungi, along with bacteria and algae, are known to degrade tributyltin compounds through the removal of organic groups. nih.gov The high lipid solubility of TBT allows it to penetrate fungal cells, where it can be acted upon by intracellular enzymes. nih.gov Some fungi have also shown the ability to degrade polycyclic aromatic hydrocarbons (PAHs) even in the presence of heavy metals, which can be toxic to the fungi themselves, suggesting a high tolerance and broad applicability in co-contaminated sites. nih.gov This makes mycoremediation a viable option for environments polluted with complex mixtures including this compound.

Sequential Debutylation of Organotin Moieties

The primary degradation pathway for the tributyltin (TBT) moiety of this compound is sequential debutylation. This process involves the stepwise removal of the butyl groups (C₄H₉) from the tin (Sn) atom, which can occur through both biological and abiotic processes. canada.cainchem.org The degradation progressively reduces the toxicity of the compound. nih.govresearchgate.net

The sequence of degradation is as follows:

Tributyltin (TBT) , the initial and most toxic form, loses one butyl group to become Dibutyltin (DBT) . canada.canih.gov

Dibutyltin (DBT) is then further degraded by losing a second butyl group, forming Monobutyltin (MBT) . canada.canih.gov

Finally, Monobutyltin (MBT) loses its last butyl group, resulting in less toxic inorganic tin (Sn⁴⁺) . canada.cainchem.org

This stepwise degradation has been observed in various environmental compartments and organisms. For example, studies on marine bacteria have confirmed that microbes degrade TBT to DBT and MBT through a dealkylation mechanism. nih.gov In experiments with the bacterium Moraxella osloensis, approximately 80% of TBT was degraded in seven days, with DBT being the major degradation product. nih.gov Similarly, blue crabs have been shown to metabolize TBT, with concentrations of DBT and MBT peaking at later times than TBT, demonstrating the sequential nature of the process in higher organisms as well. nih.gov While biotic degradation is the major pathway, abiotic factors such as UV radiation can also accelerate this process. researchgate.netcdc.gov

| Compound | Abbreviation | Toxicity Level | Degradation Step |

|---|---|---|---|

| Tributyltin | TBT | High | Initial Compound |

| Dibutyltin | DBT | Moderate | First Degradation Product |

| Monobutyltin | MBT | Low | Second Degradation Product |

| Inorganic Tin | Sn⁴⁺ | Very Low | Final Product |

Metabolism of Phthalate Ester Components (e.g., Ester Hydrolysis, Benzene Ring Cleavage)

The metabolism of the phthalate portion of this compound begins with the hydrolysis of the ester bonds. This initial step is catalyzed by enzymes such as esterases, lipases, and carboxylesterases, which are produced by a wide range of microorganisms. nih.govcore.ac.uknih.gov The hydrolysis reaction cleaves the ester linkage, releasing the alcohol (in this case, the tributyltin hydroxide (B78521) moiety, which subsequently undergoes debutylation) and forming phthalic acid. nih.govnih.gov Studies have shown that microbial esterases can hydrolyze various phthalate esters, often with the accumulation of phthalic acid as an intermediate. nih.govnih.gov For example, mammalian pancreatic cholesterol esterases have also been found to hydrolyze a diverse range of phthalate esters into their corresponding monoesters and then to phthalic acid. nih.gov

Following ester hydrolysis, the resulting phthalic acid undergoes further degradation. Aerobic bacteria metabolize phthalic acid by first converting it into dihydroxylated intermediates. nih.gov This is typically achieved by specific and inducible dioxygenase enzymes, which incorporate hydroxyl groups onto the aromatic ring. nih.gov A common central intermediate in this pathway is protocatechuate (3,4-dihydroxybenzoic acid). wiley.comnih.govjmb.or.kr

Once protocatechuate is formed, the aromatic ring is cleaved, opening it up for further metabolism. nih.gov This ring cleavage is a critical step and is also catalyzed by dioxygenase enzymes. The cleavage can occur via two main pathways, ortho-cleavage or meta-cleavage, depending on the microbial species and its enzymatic machinery. nih.gov The resulting aliphatic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, leading to the complete mineralization of the phthalate component into carbon dioxide and water. nih.gov

Factors Influencing Biodegradation Rates (e.g., Microbial Community Structure, Nutrient Availability)

The rate at which this compound biodegrades in the environment is influenced by a multitude of biotic and abiotic factors. The structure and density of the microbial community are paramount, as biodegradation is primarily a biologically mediated process. researchgate.netnih.gov The presence of diverse microbial consortia with synergistic capabilities often leads to more efficient and complete degradation than single microbial strains. wiley.commdpi.com

Nutrient availability is another critical factor. The addition of nutrients and other carbon sources can significantly enhance microbial activity and, consequently, the degradation rate. For instance, the addition of yeast extract or sodium acetate (B1210297) has been shown to improve the degradation of di-n-butyl phthalate by a bacterial consortium. nih.gov However, the presence of other pollutants can have mixed effects; some may be co-metabolized, while others might be preferentially degraded, slowing the breakdown of the target compound. nih.gov

Several physicochemical parameters also play a crucial role:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Optimal degradation of DBP by one bacterial consortium occurred between 25-30°C. nih.gov Generally, increasing temperatures accelerate degradation, up to an optimal point for the specific microbial community. researchgate.netnih.gov

pH: Soil and water pH affects microbial growth and enzyme function. Phthalate degradation rates have been observed to be slower in highly acidic (pH 4) or alkaline (pH 9) conditions compared to more neutral pH levels (pH 6-8). nih.govpublish.csiro.au

Salinity: The salt concentration in marine and estuarine environments can impact the metabolic activity of microorganisms involved in degradation. researchgate.net

Light: While biotic degradation is the primary pathway, photodegradation can contribute to the breakdown of organotins, especially in surface waters. UV radiation can accelerate the debutylation process. researchgate.netcdc.gov

Organic Matter: The concentration of dissolved and suspended organic matter can influence the bioavailability of the pollutant to microorganisms. researchgate.netnih.gov

Advanced Analytical Methodologies for Tributyltin Phthalate Quantification in Environmental Samples

Sample Collection and Preparation Techniques

The initial and one of the most critical stages in the analysis of tributyltin phthalate (B1215562) is the collection and preparation of environmental samples. The complexity of environmental matrices such as water, sediment, and biota necessitates robust extraction and cleanup procedures to isolate the target analyte from interfering substances.

Extraction from Complex Environmental Matrices (Water, Sediment, Biota)

The choice of extraction technique for tributyltin phthalate is highly dependent on the sample matrix.

Water: For aqueous samples, several extraction methods are employed to concentrate the analyte from its typically low concentrations. Liquid-liquid extraction (LLE) using nonpolar solvents like hexane (B92381) has been a traditional approach. nih.govnih.gov More advanced and efficient techniques include solid-phase extraction (SPE) and solid-phase microextraction (SPME). researchgate.netresearchgate.net SPE cartridges, often packed with C18-bonded silica, effectively retain tributyltin compounds from water samples. epa.gov SPME offers a solvent-free alternative where a coated fiber adsorbs the analyte, which is then thermally desorbed directly into the analytical instrument. researchgate.netthequinnipiacriver.com Stir bar sorptive extraction (SBSE) is another sensitive technique that utilizes a magnetic stir bar coated with a sorbent to extract and pre-concentrate tributyltin from water. researchgate.net

Sediment: The extraction of this compound from solid matrices like sediment is more challenging due to strong binding to organic matter and mineral surfaces. Common methods involve solvent extraction, often assisted by energy sources to enhance efficiency. Techniques such as microwave-assisted extraction (MAE) using solvents like methanol (B129727) and hexane have proven effective. frontiersin.orgresearchgate.net Other methods include pressurized liquid extraction (PLE), Soxhlet extraction, and ultrasonic extraction. frontiersin.orgcdnsciencepub.com These methods aim to efficiently transfer the analyte from the solid phase to a liquid extract.

Biota: Analyzing this compound in biological tissues requires initial digestion or homogenization of the sample. europa.eu This is typically followed by solvent extraction. A common procedure involves digestion of the tissue, followed by derivatization and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). europa.eu The complexity of the biological matrix often necessitates a more rigorous cleanup step to remove lipids and other co-extracted interfering compounds.

Cleanup and Pre-concentration Methods

Following initial extraction, the resulting extract is often not clean enough for direct instrumental analysis. Cleanup and pre-concentration steps are crucial to remove matrix interferences and to increase the analyte concentration to a level detectable by the instrument.

For all sample types, the extracts may undergo a cleanup procedure to remove co-extracted matrix components that could interfere with the analysis. researchgate.net This can involve techniques like gel permeation chromatography (GPC) or the use of solid-phase extraction (SPE) cartridges with different sorbents (e.g., Florisil, PSA) to selectively remove interferences. nih.govoregonstate.edu The final step before analysis is often a pre-concentration step, where the solvent volume of the cleaned extract is reduced, typically by evaporation under a gentle stream of nitrogen, to increase the analyte concentration. epa.gov

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other compounds in the extract before detection. Both gas and liquid chromatography are widely used for this purpose.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of tributyltin compounds, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.netresearchgate.net GC is frequently coupled with mass spectrometry (GC-MS) for sensitive and selective detection. frontiersin.orgresearchgate.net

Advanced GC techniques, such as two-dimensional gas chromatography (GCxGC), can provide enhanced separation for very complex samples. researchgate.net Programmed temperature vaporization (PTV) injectors allow for the introduction of large sample volumes, which can improve detection limits. researchgate.net

Table 1: Examples of GC Methods for Tributyltin Analysis

| Technique | Detector | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS | Mass Spectrometry | Soil | Detection limit of 0.77 μg·L−1 for tributyltin. | frontiersin.orgresearchgate.net |

| GC/MS with PTV injector | Mass Spectrometry | Coastal Waters | Enables measurement of TBT at lower concentrations than conventional methods. | researchgate.net |

| GC-GC-MS/MS | Tandem Mass Spectrometry | Surface Water | Achieved a limit of detection of 11 pg/L for TBT. | researchgate.net |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive detection technique for the identification and quantification of this compound due to its high sensitivity and specificity. nih.gov When coupled with a chromatographic separation technique (GC or LC), it provides a powerful tool for environmental analysis.

The mass spectrometer ionizes the molecules eluting from the chromatography column and then separates the resulting ions based on their mass-to-charge ratio. This allows for the unambiguous identification of the target compound. For quantitative analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are used, which significantly enhance sensitivity and selectivity by focusing on specific ions characteristic of the analyte. researchgate.netoregonstate.edu

High-resolution mass spectrometry (HRMS) can provide even greater confidence in identification by measuring the mass of ions with very high accuracy. nih.govnih.gov Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, is considered the gold standard for accurate quantification as it corrects for losses during sample preparation and analysis. researchgate.net

Single Quadrupole Mass Spectrometry

Single quadrupole mass spectrometry (GC-MS or LC-MS) has been a widely used technique for the determination of a variety of environmental contaminants, including phthalates and organotin compounds. nih.govrestek.com When coupled with gas chromatography, the analysis of this compound would likely involve a derivatization step to increase the volatility of the tributyltin moiety after hydrolysis of the ester bond. Common derivatization agents for organotins include sodium tetraethylborate (NaBEt₄) or Grignard reagents, which convert the ionic organotin species into more volatile tetraalkyl derivatives. mdpi.com The resulting compounds can then be separated on a GC column and detected by the mass spectrometer.

In single quadrupole MS, the instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity compared to a full scan acquisition. For the derivatized tributyltin, characteristic ions would be monitored. For example, after ethylation, the ethyltributyltin (B101750) derivative would produce a specific fragmentation pattern that can be used for quantification.

While single quadrupole MS is a robust and relatively low-cost technique, it can be susceptible to matrix interferences, especially when analyzing complex environmental samples like sediment or sludge. nih.gov Co-eluting compounds from the sample matrix can have ions of the same mass-to-charge ratio (m/z) as the target analyte, leading to potential inaccuracies in quantification.

Table 1: Example of GC-MS Parameters for Organotin Analysis (Adaptable for this compound)

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or similar |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 60°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Single Quadrupole (e.g., Agilent 5977) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Specific m/z values for derivatized tributyltin |

Tandem Mass Spectrometry (MS/MS) for Enhanced Sensitivity and Specificity

To overcome the limitations of single quadrupole MS, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) mass analyzer, has become the method of choice for trace-level quantification of environmental contaminants. nih.govresearchgate.net Both GC-MS/MS and LC-MS/MS are powerful techniques for the analysis of this compound.

LC-MS/MS offers the significant advantage of potentially analyzing the intact bis(tributyltin) phthalate molecule without the need for derivatization. researchgate.net The compound can be separated using a suitable reversed-phase LC column and then detected by the tandem mass spectrometer. The MS/MS instrument is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise, leading to lower detection limits. sciex.com

For GC-MS/MS, after the necessary derivatization, the separation is performed on a GC column. The subsequent MS/MS detection in MRM mode provides enhanced selectivity over single quadrupole MS, effectively filtering out matrix interferences. nih.gov This is particularly crucial for complex samples where co-eluting compounds can be a major issue. The development of heart-cut two-dimensional GC-MS/MS methods has further improved the ability to fractionate tributyltin from matrix interferences, achieving detection limits in the parts-per-quadrillion (pg/L) range. researchgate.net

Table 2: Comparison of Detection Limits for Tributyltin (TBT) using different MS techniques in water samples

| Analytical Technique | Limit of Detection (LOD) | Reference |

| GC-MS (SIM) | ~10 ng/L | researchgate.net |

| GC-MS/MS | 0.1-9.6 ng/L | nih.gov |

| 2D GC-MS/MS | 11 pg/L | researchgate.net |

| LC-MS/MS | 0.002 ng/L | researchgate.net |

Method Validation, Quality Control, and Interlaboratory Comparability

The validation of any analytical method for the quantification of this compound is critical to ensure the reliability of the data. Method validation typically involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). acs.org These parameters are evaluated by analyzing spiked samples at various concentrations in different matrices. acs.org The use of isotopically labeled internal standards, such as perdeuterated or ¹¹⁹Sn-labeled organotin compounds, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. acs.orgrsc.org

Quality control (QC) is essential for routine analysis. This includes the regular analysis of procedural blanks to monitor for contamination, fortified blanks to check for accuracy, and duplicate samples to assess precision. tandfonline.com The use of certified reference materials (CRMs), when available, is the best way to ensure the accuracy of the analytical method. rsc.org For organotins, several CRMs are available for sediments and biological tissues. nih.gov

Challenges in Ubiquitous Contamination and Trace Analysis

A significant challenge in the analysis of this compound, as with other organotins and phthalates, is the risk of contamination during sampling, storage, and analysis. tandfonline.com Phthalates are ubiquitous in the laboratory environment, leaching from plastic materials such as containers, pipette tips, and solvents. sciex.com Organotin compounds can also be present as contaminants in laboratory reagents and glassware. tandfonline.com Therefore, rigorous cleaning of all glassware and the use of high-purity solvents are essential. sciex.com Procedural blanks must be analyzed with each batch of samples to monitor and control for background contamination. tandfonline.com

Another challenge is the potential for the analyte to adsorb to the surfaces of sample containers and analytical instrumentation. tandfonline.com Organotin compounds are known to adsorb to various materials, including glass and plastics, which can lead to an underestimation of their concentration in environmental samples. tandfonline.com Studies have shown that tributyltin and dibutyltin (B87310) can adsorb strongly to Teflon, polyethylene, and even silanized glass. tandfonline.com The use of extraction reagents to recover analytes from container walls has been suggested to mitigate this issue. tandfonline.com

The analysis of this compound at trace levels in complex environmental matrices requires highly sensitive and selective analytical methods. As discussed, tandem mass spectrometry is often necessary to achieve the required detection limits while minimizing matrix interferences. nih.govresearchgate.net The inherent complexity and variability of environmental samples, such as sediments and sludges, can further complicate the analysis, often requiring matrix-specific optimization of the extraction and cleanup procedures. mdpi.com

Ecotoxicological Impacts and Mechanistic Studies on Non Human Biota Exposed to Tributyltin Phthalate

Endocrine Disruption in Aquatic and Terrestrial Organisms

Tributyltin is a well-documented endocrine-disrupting chemical (EDC) that interferes with the hormonal systems of various organisms. scielo.brnih.gov Its effects are particularly pronounced in aquatic invertebrates, where it can cause severe reproductive abnormalities at remarkably low concentrations. coastalwiki.org

One of the most striking and well-documented effects of TBT exposure is the development of imposex in female marine gastropods. ospar.orgcambridge.org Imposex is a condition where female snails develop male sexual characteristics, such as a penis and vas deferens. niph.go.jpospar.org This phenomenon has been observed in over 260 species of marine gastropods and is a direct result of the endocrine-disrupting action of TBT. mdpi.com

The development of male sex organs in females can lead to sterilization and a subsequent decline in gastropod populations. niph.go.jpopenbiotechnologyjournal.com The severity of imposex is often used as a bioindicator for TBT pollution in marine environments. ospar.org Research has shown that exposure to TBT can induce imposex at concentrations as low as 1 nanogram per liter (ng/L). mdpi.com

The mechanism behind TBT-induced imposex is complex, with several hypotheses proposed. A significant body of evidence points to the abnormal modulation of the retinoid X receptor (RXR), a type of nuclear receptor involved in various physiological processes. niph.go.jpnih.gov TBT has been shown to be a potent activator of RXR, leading to a cascade of events that results in the development of male characteristics in female gastropods. niph.go.jpnih.gov

Table 1: Reported Effects of Tributyltin (TBT) on Imposex in Marine Gastropods This table is interactive. Users can sort columns by clicking on the headers.

| Species | Observed Effect | TBT Concentration | Reference |

|---|---|---|---|

| Nucella lapillus (Dog whelk) | Imposex (development of male sexual characteristics in females) | 1 ng/L | mdpi.com |

| Thais clavigera | Imposex induction | Not specified | niph.go.jp |

| Various marine gastropods | Imposex in over 260 species | As low as 2 ng/L | mdpi.comresearchgate.net |

Tributyltin significantly disrupts the process of steroidogenesis, which is the biological synthesis of steroid hormones from cholesterol. csic.es This disruption can occur through various mechanisms, including the inhibition or activation of key enzymes and interference with hormone transport. jcpjournal.org

In males of some species, exposure to TBT has been linked to alterations in testosterone (B1683101) and estradiol (B170435) biosynthesis. csic.es This can affect the normal development and function of reproductive organs. TBT can also interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction. frontiersin.org Specifically, it can reduce the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary gland. frontiersin.org These disruptions can lead to dysregulated ovarian steroidogenesis, irregular folliculogenesis, and abnormal levels of estrogen and testosterone. frontiersin.org

Furthermore, TBT can bind to and activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which play a role in adipocyte differentiation and lipid metabolism. nih.govjcpjournal.org This activation can lead to obesogenic effects, further highlighting the compound's broad impact on endocrine function. jcpjournal.org

A key mechanism by which TBT exerts its endocrine-disrupting effects is through the inhibition of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. mdpi.comnih.gov By blocking aromatase activity, TBT can lead to an accumulation of androgens, such as testosterone, which is believed to be a primary driver of masculinization in female gastropods. mdpi.com

TBT also directly interacts with estrogen receptors (ERs), acting as either an agonist or antagonist depending on the cell type and dose. scielo.br It can bind to both ERα and ERβ, modulating estrogen signaling pathways. scielo.br The estrogenic actions of TBT can involve both classical genomic pathways and non-classical membrane-mediated pathways, such as the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. scielo.brresearchgate.net This can lead to a wide range of effects on estrogen-responsive tissues and processes. mdpi.com

Table 2: Mechanistic Effects of Tributyltin (TBT) on Endocrine Pathways This table is interactive. Users can sort columns by clicking on the headers.

| Target | Effect | Organism/System | Reference |

|---|---|---|---|

| Retinoid X Receptor (RXR) | Abnormal modulation, activation | Marine gastropods | niph.go.jpnih.govnih.gov |

| Steroidogenesis | Disruption of testosterone and estradiol biosynthesis | Mice | csic.es |

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Reduced GnRH and LH secretion | Mammals | frontiersin.org |

| Aromatase (CYP19) | Inhibition of activity | Gastropods, fish, mammals | mdpi.comnih.gov |

| Estrogen Receptors (ERα and ERβ) | Agonist/antagonist activity, modulation of signaling | Adipocytes, various tissues | scielo.brmdpi.com |

Genetic and Epigenetic Modifications

The exposure of non-human biota to tributyltin compounds, components of tributyltin phthalate (B1215562), has been shown to elicit significant genetic and epigenetic alterations. These changes can have profound impacts on the health and reproductive fitness of various organisms, particularly in aquatic environments.

Induction of Genetic Aberrations

Tributyltin (TBT) has been identified as a potent inducer of genetic damage in a range of non-human organisms. This includes the induction of chromosomal aberrations and developmental abnormalities. nih.gov Studies have demonstrated that TBT can cause DNA damage, such as single-strand breaks and the formation of micronuclei, which are small nuclei that form due to chromosome fragments or whole chromosomes being left behind during cell division.

Research on the marine worm Platynereis dumerilii and the mussel Mytilus edulis has shown that exposure to TBT can lead to chromosomal aberrations and developmental issues in their early life stages. nih.gov In adult Mytilus edulis, TBT has been observed to induce genetic damage in the form of single-strand DNA breaks and micronucleus formation. nih.gov Furthermore, TBT has been found to cause fragmentation of DNA in the gill cells of the mussel Mytilus galloprovincialis. nih.gov

In fish, such as Hoplias malabaricus, TBT has demonstrated mutagenic effects, leading to an increase in DNA damage observed as single-strand DNA breaks, the induction of micronuclei, and a higher incidence of chromosomal aberrations. nih.gov Chronic exposure of zebrafish (Danio rerio) to low levels of TBT and triphenyltin (B1233371) (TPT), another organotin compound, has been shown to result in erythrocytic nuclear abnormalities, suggesting genotoxicity. researchgate.net

Studies on sea urchins (Hemicentrotus pulcherrimus) have revealed that TBT can impair embryonic development. mdpi.com Increasing concentrations of TBT have been shown to induce developmental impairment, with embryos failing to develop beyond the morula or blastula stage at higher concentrations. mdpi.com Phthalates, the other component of tributyltin phthalate, have also been implicated in causing genetic damage. For instance, dibutyl phthalate (DBP) has been found to induce oxidative damage and genotoxicity in the brain of adult zebrafish. researchgate.net

Table 1: Induction of Genetic Aberrations in Non-Human Biota by Tributyltin and Phthalates

| Organism | Compound | Genetic Aberration Observed |

|---|---|---|

| Marine Worm (Platynereis dumerilii) | Tributyltin (TBT) | Chromosomal aberrations, Developmental abnormalities nih.gov |

| Mussel (Mytilus edulis) | Tributyltin (TBT) | Chromosomal aberrations, Developmental abnormalities, Single-strand DNA breaks, Micronucleus formation nih.gov |

| Mussel (Mytilus galloprovincialis) | Tributyltin (TBT) | DNA fragmentation nih.gov |

| Fish (Hoplias malabaricus) | Tributyltin (TBT) | Single-strand DNA breaks, Micronucleus formation, Chromosomal aberrations nih.gov |

| Zebrafish (Danio rerio) | Tributyltin (TBT), Triphenyltin (TPT) | Erythrocytic nuclear abnormalities researchgate.net |

| Sea Urchin (Hemicentrotus pulcherrimus) | Tributyltin (TBT) | Developmental impairment mdpi.com |

| Zebrafish (Danio rerio) | Dibutyl Phthalate (DBP) | Oxidative damage, Genotoxicity researchgate.net |

DNA Methylation and Gene Expression Alterations

Tributyltin and phthalates can also induce epigenetic modifications, such as alterations in DNA methylation and gene expression, which can affect organismal function and development without changing the DNA sequence itself.

TBT has been identified as a DNA-demethylating agent in the marine gastropod Hexaplex trunculus. nih.gov A decrease in genome-wide DNA methylation was observed to coincide with the incidence of imposex (the development of male sexual characteristics in females) and an increase in snail mass, suggesting an epigenetic basis for these phenotypic changes. nih.gov In vitro studies have also shown that TBT exposure can lead to a decrease in genome-wide and gene-specific DNA methylation in various animal cells, which has been linked to altered gene expression and adipocyte differentiation. researchgate.net

In zebrafish, TBT has been shown to alter the transcription of genes involved in lipid metabolism. plos.org Specifically, TBT exposure led to changes in the expression of retinoic X receptor alpha (RXRα) and peroxisome proliferator-activated receptor gamma (PPARγ), key regulators of lipid homeostasis. plos.org This suggests that TBT can act as an environmental stressor that activates PPAR:RXR signaling, potentially leading to long-term physiological consequences. acs.org

Phthalates have also been demonstrated to cause epigenetic changes. For example, di(2-ethylhexyl) phthalate (DEHP) has been shown to alter DNA methylation and gene expression in fish. nih.gov In sea bream hepatocytes, diisodecyl phthalate (DiDP) was found to significantly increase the mRNA expression of PPARs (α, β, and γ) and RXRα at low concentrations. acs.org This indicates that phthalates can also modulate the PPAR:RXR signaling pathway, impacting lipid metabolism. acs.org Furthermore, prenatal exposure to phthalates has been associated with altered DNA methylation in various genes related to endocrine function and immune pathways in infants, highlighting the potential for transgenerational epigenetic effects. tmrjournals.com

Table 2: DNA Methylation and Gene Expression Alterations in Non-Human Biota by Tributyltin and Phthalates

| Organism | Compound | Epigenetic Effect | Affected Genes/Pathways |

|---|---|---|---|

| Marine Gastropod (Hexaplex trunculus) | Tributyltin (TBT) | DNA demethylation nih.gov | Genome-wide |

| Zebrafish (Danio rerio) | Tributyltin (TBT) | Altered gene transcription plos.org | RXRα, PPARγ, Lipid metabolism genes plos.orgacs.org |

| Sea Bream (Sparus aurata) | Diisodecyl Phthalate (DiDP) | Increased mRNA expression acs.org | PPARα, PPARβ, PPARγ, RXRα acs.org |

| Various Fish Species | Di(2-ethylhexyl) phthalate (DEHP) | Altered DNA methylation and gene expression nih.gov | Not specified |

Environmental Remediation and Mitigation Strategies for Tributyltin Phthalate Contamination

Bioremediation Technologies

Bioremediation is an increasingly utilized approach that leverages the metabolic capabilities of microorganisms and plants to break down or sequester environmental pollutants. nih.goviastate.edu It is often considered an environmentally friendly and cost-effective alternative to traditional remediation methods. nih.goveuropa.eu

Bioaugmentation involves introducing specific, pre-selected microbial strains or a consortium of different strains to a contaminated site to enhance the biodegradation of target pollutants. The degradation of a complex molecule like tributyltin phthalate (B1215562) would require microbes capable of cleaving both the ester bonds of the phthalate structure and the tin-carbon bonds of the tributyltin moieties.

Numerous bacterial strains have been identified for their ability to degrade either TBT or phthalates. For instance, bacteria isolated from contaminated sediments, such as Moraxella osloensis, have demonstrated the ability to degrade approximately 80% of TBT within seven days, transforming it into less toxic by-products like dibutyltin (B87310) (DBT) and inorganic tin. researchgate.net Other identified TBT-degrading bacteria include Pseudomonas putida, Stenotrophomonas chelatiphaga, and Rhizobium borbori. researchgate.net Similarly, bacterial strains like Achromobacter sp. and Enterobacter sp. have been shown to utilize di-n-butyl phthalate (DBP) as their sole carbon and energy source, completely degrading it under optimal conditions. researchgate.netjmb.or.kr

A successful bioaugmentation strategy for tributyltin phthalate would likely involve a consortium of these specialized microbes. The phthalate-degrading bacteria would first hydrolyze the ester linkages, releasing tributyltin and phthalic acid. Subsequently, TBT-degrading bacteria would break down the tributyltin into less harmful inorganic tin. researchgate.net

Table 1: Microbial Strains with Demonstrated Degradation Capability for Tributyltin (TBT) and Phthalates

| Microorganism | Target Compound | Degradation Efficiency/Findings | Reference |

|---|---|---|---|

| Moraxella osloensis | Tributyltin (TBT) | ~80% degradation in 7 days, producing dibutyltin (DBT) and inorganic tin. | researchgate.net |

| Pseudomonas putida | Tributyltin (TBT) | Shown to reduce the toxicity of TBT-contaminated environments. | researchgate.net |

| Stenotrophomonas chelatiphaga HS2 | Tributyltin (TBT) | Effective in transforming TBT into DBT and monobutyltin (B1198712) (MBT). | researchgate.net |

| Achromobacter sp. W-1 | Di-n-butyl Phthalate (DBP) | Capable of completely degrading 500 mg/L of DBP within 30 hours. | researchgate.net |

| Stenotrophomonas acidaminiphila BDBP 071 | Di-n-butyl Phthalate (DBP) | Degraded 88.34% of 30.0 mg/l DBP within 48 hours under optimal conditions. | jmb.or.kr |

Biostimulation is a remediation approach that involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. frtr.gov This is often achieved by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances.

For TBT contamination, studies have shown that providing excess dissolved oxygen through aeration can significantly improve degradation rates by native sediment microorganisms, reducing the half-life to just over four days. researchgate.net The addition of specific organic nutrients can also enhance microbial activity, although the effect can be concentration-dependent. For example, a mixture of succinate (B1194679) and glycerol (B35011) was found to promote TBT degradation, but other supplements showed limited or even negative effects, suggesting that simply increasing biomass does not guarantee enhanced degradation. researchgate.net

In the context of phthalate degradation, composting is a well-studied biostimulation technique. The efficiency of phthalate ester removal in soil through composting can range from 20% to 100%. nih.gov Key parameters to optimize include maintaining an initial moisture content of 50-60% and a carbon-to-nitrogen (C/N) ratio of 20-30 to support robust microbial activity. nih.gov Aerobic composting has generally demonstrated higher removal efficiencies and shorter treatment times compared to anaerobic methods. nih.gov

Table 2: Effects of Biostimulation Supplements on TBT Degradation

| Supplement | Organism(s) | Initial TBT Concentration | Observation | Reference |

|---|---|---|---|---|

| Aeration (excess oxygen) | Sediment Microorganisms (SED) | 1 µM TBTC | Extensively improved degradation; half-life of 4.08 days. | researchgate.net |

| Aeration (excess oxygen) | Enterobacter cloacae B3 | 1 µM TBTC | Extensively improved degradation; half-life of 3.16 days. | researchgate.net |

| Succinate/Glycerol Mix | Sediment Microorganisms (SED) | 0.1 mg/l | Promoted degradation at certain concentrations. | researchgate.net |

Phytoremediation uses plants to clean up contaminated environments. frontiersin.orgresearchgate.net This approach is considered a cost-effective and aesthetically pleasing green technology, though it can be a slow process. researchgate.net For a compound like this compound, several phytoremediation mechanisms could be involved:

Phytoextraction : Plants absorb contaminants from the soil or water and accumulate them in their harvestable tissues (roots, stems, and leaves). frontiersin.org

Phytodegradation : Plants and associated microbes break down organic pollutants. researchgate.net

Rhizodegradation : The release of substances by plant roots stimulates microorganisms in the root zone (rhizosphere) to degrade contaminants. researchgate.net Plant growth-promoting rhizobacteria (PGPR) can be particularly important, as they can enhance contaminant bioavailability and plant tolerance to toxicity. frontiersin.org

While specific studies on the phytoremediation of this compound are scarce, the technique has been proposed for both TBT and phthalates. nih.govresearchgate.net The success of phytoremediation depends on selecting appropriate plant species that can tolerate the contaminant's toxicity and effectively take up or degrade it. For example, certain aquatic macrophytes and microphytes have been used to remove various organic pollutants from water. researchgate.net

Physicochemical Treatment Processes

Physicochemical treatments use physical and chemical reactions to separate or destroy contaminants. These methods are often faster than bioremediation but can be more costly and energy-intensive. interesjournals.org

Adsorption is a surface phenomenon where pollutants are removed from a liquid phase by adhering to the surface of a solid adsorbent material. nih.gov It is a widely used and effective technology for removing a broad range of organic compounds from water. chemviron.eunih.gov

Activated carbon, in both granular (GAC) and powdered (PAC) forms, is the most common adsorbent for this purpose. chemviron.eu Its high porosity and large surface area make it highly effective at adsorbing hydrophobic organic molecules like TBT and phthalates. chemviron.euvliz.be In treating shipyard wastewater, GAC filters have been shown to reduce TBT concentrations by over 99%. vliz.be The primary removal mechanism for organotins onto activated carbon is hydrophobic adsorption. vliz.be Modified clays (B1170129) and bentonite-based adsorbents have also been investigated, but activated carbon generally shows superior performance for organotin removal. researchgate.netvliz.be

Membrane filtration processes like nanofiltration and reverse osmosis can also remove phthalates. scirp.org However, in systems like membrane bioreactors (MBRs), studies on similar compounds have shown that the majority of removal is often due to adsorption onto the sludge within the reactor rather than direct filtration by the membrane itself. scirp.orgresearchgate.net

Table 3: Adsorbent Materials for TBT and Phthalate Removal

| Adsorbent Material | Target Contaminant | Removal Efficiency | Mechanism | Reference |

|---|---|---|---|---|

| Granular Activated Carbon (GAC) | Tributyltin (TBT) | >99% removal from shipyard wastewater. | Hydrophobic Adsorption | vliz.be |

| Powdered Activated Carbon (PAC) | Organotins (TBT, DBT) | High removal ability from wastewater. | Hydrophobic Adsorption | vliz.be |

| Organically Modified Bentonite (B74815) | Organotins (TBT, DBT) | Showed greatest removal among bentonite adsorbents. | Hydrophobic Adsorption | vliz.be |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through the generation of highly reactive hydroxyl radicals (•OH). scielo.org.mx These radicals are powerful, non-selective oxidizing agents that can break down complex and persistent organic molecules like this compound into simpler, less toxic compounds, and potentially mineralize them to carbon dioxide and water. scielo.org.mxnih.gov

Several AOPs have proven effective for the degradation of phthalates and other persistent organic pollutants:

Ozonation (O₃) : Can be used alone or in combination with other oxidants like hydrogen peroxide (H₂O₂) or catalysts (e.g., activated carbon) to enhance radical production and degradation efficiency. researchgate.net

Fenton and Photo-Fenton Processes : These processes use a combination of hydrogen peroxide and iron salts (Fe²⁺), sometimes enhanced with UV light (photo-Fenton), to generate hydroxyl radicals. nih.gov

Photocatalysis (e.g., UV/TiO₂) : Involves the use of a semiconductor catalyst like titanium dioxide (TiO₂) activated by UV light to produce radicals. nih.gov

Sonolysis : Uses high-frequency ultrasound waves to create and collapse microscopic bubbles (acoustic cavitation), generating localized high temperatures and pressures that produce hydroxyl radicals and degrade pollutants. researchgate.net

Studies have shown that AOPs can achieve degradation efficiencies for various phthalate esters ranging from 40% to 100%. nih.gov Combined AOPs, such as O₃/H₂O₂ or sonophotolytic processes, are often more effective than single processes. researchgate.netmdpi.com These methods would attack the aromatic ring and ester linkages of the phthalate structure as well as the alkyl chains of the tributyltin group, leading to the complete destruction of the this compound molecule. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Tributyltin | TBT |

| Dibutyltin | DBT |

| Monobutyltin | MBT |

| Di-n-butyl phthalate | DBP |

| Phthalic acid | - |

| Hydrogen peroxide | H₂O₂ |

| Titanium dioxide | TiO₂ |

Removal Efficiency in Wastewater Treatment Plants

The removal of this compound in wastewater treatment plants (WWTPs) is primarily understood through the individual behaviors of its constituent components: tributyltin (TBT) and phthalate esters. As a singular compound, specific removal efficiency data for this compound is not extensively documented. Therefore, this section discusses the removal efficiencies of TBT and various phthalates, which provides an insight into the expected fate of this compound in conventional and advanced wastewater treatment processes.

The primary mechanisms for the removal of these compounds in WWTPs are adsorption onto sludge and biodegradation. mdpi.comdntb.gov.ua The high hydrophobicity of TBT (log Kow of 4.1) leads to its strong adsorption onto solid matrices like sludge. mdpi.com Similarly, many phthalate esters, particularly those with higher molecular weights like di(2-ethylhexyl) phthalate (DEHP), also exhibit significant sorption to sludge. dntb.gov.ua

Biodegradation plays a crucial role in the removal of both TBT and phthalates. mdpi.comdntb.gov.ua TBT can be sequentially debutylated to less toxic forms such as dibutyltin (DBT) and monobutyltin (MBT). mdpi.com Phthalate esters can be microbially degraded to phthalic acid and subsequently mineralized. unl.pt The efficiency of these processes is dependent on the specific WWTP technology and operational conditions.

Below is a data table summarizing the removal efficiencies of tributyltin and select phthalate esters in different wastewater treatment technologies.

| Compound | WWTP Technology | Removal Efficiency (%) | Primary Removal Mechanism(s) |

| Tributyltin (TBT) | Tertiary Treatment | 68 | Adsorption to solids |

| Conventional Trickling Filter | 95 | Biodegradation | |

| Waste Stabilization Ponds | 55 | Adsorption and Biodegradation | |

| Dimethyl Phthalate (DMP) | Activated Sludge | 93 | Biodegradation |

| Dibutyl Phthalate (DBP) | Activated Sludge | 91 | Biodegradation |

| Trickling Filter | 76 - 98 | Adsorption and Biodegradation | |

| Oxidation Pond | 61 - 98 | Adsorption and Biodegradation | |

| Butylbenzyl Phthalate (BBP) | Activated Sludge | 90 | Biodegradation |

| Di(2-ethylhexyl) Phthalate (DEHP) | Activated Sludge | 81 | Adsorption and Biodegradation |

This table was generated using data from multiple sources to provide a comparative overview. mdpi.comdntb.gov.uaunl.pt

Comparative Effectiveness and Feasibility Assessment of Remediation Techniques

A variety of remediation techniques have been investigated for the treatment of environmental media contaminated with tributyltin and phthalates. The selection of an appropriate technique depends on factors such as the concentration of the contaminant, the environmental matrix (soil, sediment, or water), cost, and the desired level of remediation. This section provides a comparative assessment of the effectiveness and feasibility of these techniques for the remediation of this compound contamination, again by considering its components.

For tributyltin-contaminated sediments and soils, remediation techniques include thermal treatment, steam stripping, enhanced leaching, biodegradation, and phytoremediation. researchgate.net Thermal treatment and steam stripping can be effective but are generally associated with high energy costs. researchgate.net Biodegradation, using microbial communities, is a more cost-effective and environmentally friendly approach, though it can be slower. researchgate.net Adsorption using materials like modified clays and activated carbon is another viable option, particularly for water treatment. researchgate.net

For phthalate contamination, biological treatment methods such as composting have proven to be effective for soils. nih.gov Both aerobic and anaerobic composting can achieve significant removal of phthalates, with aerobic processes generally being faster. nih.gov Advanced oxidation processes (AOPs), including ozonation and photocatalysis, are effective for the degradation of phthalates in water, often achieving high removal efficiencies. nih.gov Biochar adsorption is also a promising technique for the removal of phthalates from both soil and water. nih.gov

The following table provides a comparative assessment of different remediation techniques for tributyltin and phthalates.

| Remediation Technique | Target Contaminant(s) | Effectiveness | Feasibility (Cost & Scalability) | Key Advantages | Key Limitations |

| Thermal Treatment | Tributyltin | High | Low (High cost) | Rapid and effective for high concentrations | High energy consumption, potential for air pollution |

| Biodegradation (Bioremediation) | Tributyltin, Phthalates | Moderate to High | High (Cost-effective) | Environmentally friendly, in-situ application possible | Can be slow, effectiveness depends on microbial activity and environmental conditions. researchgate.netpublications.gc.ca |

| Phytoremediation | Tributyltin, Phthalates | Low to Moderate | Moderate | Low cost, aesthetically pleasing | Slow, limited to shallow contamination, potential for contaminant transfer to the food chain |

| Adsorption (e.g., Activated Carbon, Biochar) | Tributyltin, Phthalates | High | Moderate to High | High removal efficiency, applicable to water and soil | Requires disposal or regeneration of spent adsorbent, can be costly. researchgate.netnih.gov |

| Advanced Oxidation Processes (AOPs) | Phthalates | High | Moderate | Rapid degradation, can mineralize contaminants | Can be energy-intensive, potential for formation of toxic byproducts. nih.gov |

| Composting | Phthalates | High | High (Cost-effective) | Sustainable, produces a useful soil amendment | Requires space and time, effectiveness can vary with compost mixture and conditions. nih.gov |

This table synthesizes information on various remediation strategies to compare their applicability for tributyltin and phthalate contamination. researchgate.netnih.govnih.govpublications.gc.ca

Regulatory Frameworks and Environmental Policy for Tributyltin Phthalate Management

International Conventions and Agreements